3-Cyclobutoxypyrazine-2-carbonitrile
Description
3-Cyclobutoxypyrazine-2-carbonitrile is a pyrazine derivative featuring a cyclobutoxy substituent at the 3-position and a nitrile group at the 2-position. Pyrazine-carbonitriles are pivotal intermediates in pharmaceuticals and agrochemicals due to their electron-deficient aromatic ring and versatile nitrile functionality, which participate in cycloadditions, nucleophilic substitutions, and metal-catalyzed couplings .
Properties
IUPAC Name |
3-cyclobutyloxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-8-9(12-5-4-11-8)13-7-2-1-3-7/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMAKSQZBNXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxypyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyrazine with cyclobutanol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutoxypyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-Cyclobutoxypyrazine-2-carbonitrile serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of novel materials with specific functionalities.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Pyrazine oxides |
| Reduction | Lithium aluminum hydride | Reduced pyrazine derivatives |
| Nucleophilic Substitution | Amines or thiols + NaOH | Substituted pyrazine derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have focused on its mechanism of action, which involves binding to specific enzymes or receptors that modulate biological activity.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various compounds, this compound demonstrated significant inhibition against several bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Medicinal Applications
Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate in drug development. Its unique chemical properties facilitate the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Table 2: Potential Drug Development Pathways
| Disease Target | Compound Role | Development Stage |
|---|---|---|
| Cancer | Anticancer agent | Preclinical studies |
| Bacterial Infections | Antibiotic formulation | Early clinical trials |
Industrial Applications
Material Synthesis
this compound is utilized in the synthesis of materials with specific properties such as corrosion inhibitors and organic semiconductors. Its incorporation into polymer matrices enhances the performance characteristics of these materials.
Case Study: Organic Semiconductor Development
In a project aimed at developing new organic semiconductors, researchers incorporated this compound into polymer blends. The resulting materials exhibited improved electrical conductivity and stability compared to traditional semiconductors.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxypyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Cyclobutoxypyrazine-2-carbonitrile with structurally analogous pyrazine-2-carbonitrile derivatives, focusing on substituent effects, physical properties, and reactivity. Data are compiled from peer-reviewed studies and industrial sources in the evidence.
Key Findings:
Substituent Effects on Reactivity Chloro vs. Cyclobutoxy: The chloro group in 3-Chloropyrazine-2-carbonitrile facilitates nucleophilic substitution (e.g., with amines or alkoxides) , whereas the cyclobutoxy group may hinder such reactions due to steric bulk but improve membrane permeability in drug candidates. Amino Group: 3-Aminopyrazine-2-carbonitrile’s amino substituent enables condensation reactions to form fused heterocycles, a pathway less accessible with electron-withdrawing groups like nitro or cyano .
Nitrile Functionality The nitrile group in all analogs exhibits strong infrared absorption near 2,200 cm⁻¹, as seen in related compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (IR: 2,209 cm⁻¹) . This group is pivotal in metal-mediated couplings (e.g., Suzuki reactions) and cycloadditions.
Structural Analogues in Drug Design
- Derivatives like 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1956376-16-1) highlight the use of pyrazine-carbonitriles as kinase inhibitors, where substituents modulate target binding and metabolic stability .
Industrial Applications Pyrazine-2-carbonitrile derivatives are synthesized via ammonoxidation of 2-methylpyrazine, a scalable process noted in Ashford’s Dictionary . The cyclobutoxy variant could be optimized for similar industrial routes.
Biological Activity
3-Cyclobutoxypyrazine-2-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological profiles of this compound, drawing upon various studies and case reports.
Chemical Structure and Synthesis
This compound is characterized by a pyrazine ring with a cyclobutoxy group and a cyano group at the 2-position. The synthesis of this compound typically involves reactions that introduce the cyclobutoxy moiety and the cyano group to the pyrazine framework. Various synthetic methodologies have been explored, including nucleophilic substitutions and cyclization reactions, leading to diverse derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. In vitro assays against various bacterial strains have shown promising results. For instance, compounds structurally related to 3-Cyclobutoxypyrazine demonstrated significant inhibition against Mycobacterium tuberculosis (MTB) strains, indicating potential use as antitubercular agents .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been extensively studied. A series of compounds similar to 3-Cyclobutoxypyrazine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives exhibited higher selectivity for COX-2 compared to celecoxib, a well-known COX-2 inhibitor, suggesting that modifications in the structure could lead to more effective anti-inflammatory agents .
Antidiabetic Properties
In addition to antimicrobial and anti-inflammatory activities, certain pyrazole derivatives have shown potential antidiabetic effects. These compounds were assessed for their inhibitory activity against α-glucosidase and β-glucosidase enzymes, which are involved in carbohydrate metabolism. The results indicated that some derivatives could lower blood glucose levels effectively, thus presenting a therapeutic avenue for diabetes management .
Case Studies and Research Findings
- Antitubercular Activity : A study conducted on pyrazolo[3,4-b]pyridines indicated that modifications at specific positions significantly influenced their binding affinity to target proteins involved in tuberculosis pathogenesis. The findings suggest that this compound could be further optimized for enhanced activity against MTB .
- In Vivo Models : In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin. This suggests a strong potential for this compound in treating inflammatory conditions .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Cyclobutoxypyrazine-2-carbonitrile, and what challenges arise during purification?
- Methodology : Multi-step organic synthesis is typically employed, starting with pyrazine precursors. Key steps include nucleophilic substitution at the pyrazine ring (e.g., introducing the cyclobutoxy group via alkoxylation) followed by cyanation. For example, analogous compounds like 3-chloro-2-cyanopyrazine are synthesized via chlorination and dehydration of carboxamide intermediates . Challenges include controlling regioselectivity during substitution and removing byproducts (e.g., unreacted cyclobutanol) via column chromatography or recrystallization. Solvent selection (e.g., DMF or THF) and temperature gradients are critical for yield optimization .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar derivatives?
- Methodology :
- ¹H NMR : The cyclobutoxy group exhibits distinct splitting patterns due to its strained four-membered ring. Protons on the cyclobutane ring appear as a multiplet between δ 2.0–3.0 ppm, while pyrazine protons resonate downfield (δ 8.5–9.5 ppm) .
- IR : The nitrile group (C≡N) shows a sharp absorption band near 2220 cm⁻¹, and ether (C-O-C) stretching appears at ~1100 cm⁻¹ .
- 13C NMR : The carbonitrile carbon is typically observed at ~115 ppm, and cyclobutoxy carbons appear between 20–40 ppm .
Q. What are the key reactivity trends of this compound in substitution or cyclization reactions?
- Methodology : The electron-withdrawing nitrile group activates the pyrazine ring for nucleophilic substitution. For instance, the cyclobutoxy group may undergo displacement by amines or thiols under mild conditions. Cyclization reactions (e.g., forming fused heterocycles) are feasible via intramolecular nucleophilic attack, often catalyzed by Lewis acids like ZnCl₂ .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites on the pyrazine ring. For example, the C-5 position may show higher electrophilicity due to conjugation with the nitrile group, guiding rational design of derivatives .
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology :
- Solubility : Use Hansen solubility parameters to identify optimal solvents. For polar aprotic solvents (e.g., DMSO), dielectric constant measurements can explain discrepancies .
- Stability : Accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC, clarify hydrolytic susceptibility (e.g., nitrile hydrolysis to amides in acidic media) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
- Methodology :
- Bioisosteric replacement : Substitute the cyclobutoxy group with smaller rings (e.g., cyclopropoxy) to assess steric effects on target binding .
- Toxicity screening : Use in vitro assays (e.g., hepatic microsome stability) and molecular docking to predict metabolic pathways and off-target interactions .
Q. What analytical techniques validate the formation of metal complexes with this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
